7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a quinoline derivative known for its diverse biological activities. Quinolines and their derivatives are present in numerous natural products and have been extensively studied for their antimalarial, antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length, followed by treatment with substituted aromatic or heteroaromatic aldehydes . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites . The compound may also inhibit DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide include other quinoline derivatives such as chloroquine and quinine. Compared to these compounds, this compound may exhibit unique properties due to the presence of the methoxyethyl group, which can influence its biological activity and pharmacokinetic profile .
Similar Compounds
- Chloroquine
- Quinine
- 7-chloro-4-aminoquinoline derivatives
Properties
Molecular Formula |
C13H13ClN2O3 |
---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
7-chloro-N-(2-methoxyethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-19-5-4-15-13(18)10-7-16-11-6-8(14)2-3-9(11)12(10)17/h2-3,6-7H,4-5H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
GOQOXWCHLIDIFT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl |
Origin of Product |
United States |
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